molecular formula C7H12ClFN2O B13312492 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride

4-(2-Fluoroethyl)piperazine-1-carbonyl chloride

Cat. No.: B13312492
M. Wt: 194.63 g/mol
InChI Key: VBEKZPHASBOXMF-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)piperazine-1-carbonyl chloride ( 1314928-55-6) is a fluorinated piperazine derivative with a molecular formula of C7H12ClFN2O and a molecular weight of 194.63 . This compound serves as a versatile chemical synthesis intermediate, primarily functioning as a carbonyl chloride coupling agent to introduce the 4-(2-fluoroethyl)piperazine moiety into larger, more complex target molecules. Its primary research value lies in the field of medicinal chemistry, where it is used to create novel synthetic derivatives with potential biological activity. For instance, structurally similar piperazine-carbonyl chloride reagents have been effectively used to synthesize new fluoroquinolone antibiotic derivatives by modifying the C7 position of the core structure . This modification with additional carbopiperazinyl groups has been shown to improve lipophilicity and the ability to penetrate microbial cell walls, leading to enhanced antimicrobial activity, particularly against resistant bacterial strains . The 2-fluoroethyl group on the piperazine ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery efforts. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a well-ventilated environment, wearing suitable protective equipment.

Properties

Molecular Formula

C7H12ClFN2O

Molecular Weight

194.63 g/mol

IUPAC Name

4-(2-fluoroethyl)piperazine-1-carbonyl chloride

InChI

InChI=1S/C7H12ClFN2O/c8-7(12)11-5-3-10(2-1-9)4-6-11/h1-6H2

InChI Key

VBEKZPHASBOXMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCF)C(=O)Cl

Origin of Product

United States

Preparation Methods

Example: Synthesis of 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride

The synthesis of 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride from 1-Ethyl-2,3-dioxopiperazine using triphosgene illustrates a general approach:

  • Reagents :
    • N-Ethyl-2,3-dioxopiperazine
    • Triphosgene
    • Pyridine
    • DMAP (4-Dimethylaminopyridine)
    • Chloro-trimethyl-silane (TMCS)
  • Solvent : Dichloromethane
  • Conditions : Reaction at -25 to -20°C, followed by suction filtration and crystallization from n-hexane.

Adaptation for 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride

To synthesize this compound, one might start with 4-(2-Fluoroethyl)piperazine and apply a similar chlorination strategy. However, specific conditions and reagents may need optimization due to the presence of the fluorinated ethyl group.

Challenges and Considerations

  • Stability and Handling : Carbonyl chlorides are highly reactive and require careful handling due to their potential to react with moisture and other nucleophiles.
  • Optimization : The specific conditions for the chlorination step may need optimization to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: It can also undergo addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .

Scientific Research Applications

4-(2-Fluoroethyl)piperazine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride involves its reactivity towards nucleophiles. The compound’s carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, depending on their structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key attributes of 4-(2-fluoroethyl)piperazine-1-carbonyl chloride with structurally related piperazine-carbonyl chloride derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Reactivity/Applications Reference(s)
This compound 1314928-55-6 C₇H₁₂ClFN₂O 194.63 2-Fluoroethyl, carbonyl chloride High electrophilicity for nucleophilic substitution; used in fluorinated drug intermediates. Fluorine enhances metabolic stability.
4-(Butan-2-yl)piperazine-1-carbonyl chloride 1516131-51-3 C₉H₁₇ClN₂O 204.70 Butan-2-yl, carbonyl chloride Longer alkyl chain increases lipophilicity; lower polarity compared to fluoroethyl analog. Applications in hydrophobic drug scaffolds.
4-Benzyhydrylpiperazine-1-carbonyl chloride 13521-97-6 C₁₈H₁₉ClN₂O 314.81 Benzhydryl (diphenylmethyl), carbonyl chloride Bulky aromatic group introduces steric hindrance; used in compounds targeting hydrophobic binding pockets (e.g., CNS drugs).
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride - C₇H₉ClN₂O₃ 204.61 Ethyl, dioxo, carbonyl chloride Electron-withdrawing dioxo groups reduce ring basicity; acyl chloride reactivity modulated for selective acylation in peptide synthesis.

Biological Activity

4-(2-Fluoroethyl)piperazine-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanism of action, and applications in various fields, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with fluorinated reagents. The general synthetic route can be summarized as follows:

  • Starting Materials : Piperazine and a suitable fluorinated reagent.
  • Reaction Conditions : The reaction is usually conducted under controlled temperature and inert atmosphere to prevent side reactions.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, where they induced apoptosis more effectively than conventional drugs like bleomycin .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCancer Cell LineIC50 (μM)Reference
Piperazine Derivative AFaDu Hypopharyngeal5.2
Piperazine Derivative BMCF-7 Breast Cancer3.8
Piperazine Derivative CA549 Lung Cancer4.5

Neuroprotective Effects

Compounds similar to this compound have also been investigated for their neuroprotective properties. Research has demonstrated that these compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer's .

Mechanism of Action : The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function.

Case Studies

  • Study on Anticancer Activity :
    In a comparative study, a series of piperazine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study found that the introduction of fluorinated groups significantly enhanced the anticancer activity compared to non-fluorinated analogs .
  • Neuroprotective Study :
    A recent investigation into the neuroprotective effects of piperazine derivatives demonstrated that certain modifications, including the addition of a fluoroethyl group, improved the compounds' ability to inhibit AChE and provide protection against oxidative stress in neuronal cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride?

  • Methodology : A common approach involves reacting 4-(2-fluoroethyl)piperazine with phosgene or a carbonyl chloride donor (e.g., triphosgene) in anhydrous dichloromethane (DCM) under inert atmosphere. For example, analogous procedures for piperazine-carbonyl derivatives involve dropwise addition of acyl chlorides to piperazine precursors at 0°C, followed by room-temperature stirring and purification via alkaline extraction .
  • Key Reagents : Anhydrous DCM, triethylamine (as a base), and strict moisture control are critical to avoid hydrolysis.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the piperazine backbone, fluorine substituents, and carbonyl group .
  • IR Spectroscopy : Peaks at ~1700–1750 cm1^{-1} for the carbonyl stretch .
  • HPLC/MS : To assess purity and molecular weight verification .

Q. What safety protocols are recommended for handling this compound?

  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in sealed containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DCM .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate carbonyl chloride formation .

Q. How do researchers resolve contradictions in spectral data during structural characterization?

  • Approach : Cross-validate using complementary techniques:

  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex piperazine derivatives .
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry (if crystalline) .

Q. What strategies are used to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .
  • Forced Degradation Studies : Expose to acidic/basic buffers and monitor degradation via HPLC .

Q. How can researchers investigate the biological activity and target interactions of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition Studies : Test against kinases or proteases using fluorogenic substrates .
  • Binding Affinity : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with target proteins .

Q. What mechanistic insights exist for reactions involving this compound in drug design?

  • Case Study : The compound’s carbonyl chloride group acts as an electrophile, enabling conjugation with nucleophilic residues (e.g., amines) in drug candidates. For example, similar fragments are used in PARP inhibitors, where the piperazine-carbonyl moiety enhances binding to catalytic domains .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of related piperazine-carbonyl derivatives?

  • Root Cause : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.
  • Resolution : Standardize protocols (e.g., NIH/WHO guidelines) and validate purity via orthogonal methods (e.g., elemental analysis) .

Tables

Property Typical Value/Range Analysis Method Reference
Melting PointNot reported (decomposes)DSC
Solubility in DCMHighGravimetric analysis
Hydrolytic Stability (pH 7)<24 hoursHPLC monitoring

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